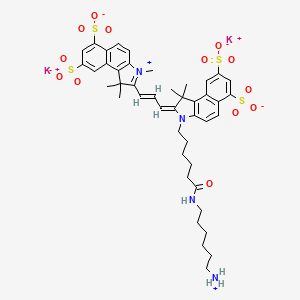

Sulfo-Cy3.5 amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C44H52K2N4O13S4 |

|---|---|

Molecular Weight |

1051.4 g/mol |

IUPAC Name |

dipotassium;(2E)-3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C44H54N4O13S4.2K/c1-43(2)38(47(5)34-19-17-30-32(41(34)43)24-28(62(50,51)52)26-36(30)64(56,57)58)14-13-15-39-44(3,4)42-33-25-29(63(53,54)55)27-37(65(59,60)61)31(33)18-20-35(42)48(39)23-12-8-9-16-40(49)46-22-11-7-6-10-21-45;;/h13-15,17-20,24-27H,6-12,16,21-23,45H2,1-5H3,(H4-,46,49,50,51,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |

InChI Key |

VYVLYUQPKTXQLL-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Sulfo-Cy3.5 amine chemical structure and properties

An In-depth Technical Guide to Sulfo-Cy3.5 Amine for Researchers and Drug Development Professionals

Introduction

This compound is a water-soluble, orange-red fluorescent dye valued for its exceptional photostability, high quantum yield, and bright fluorescence in the visible spectrum.[1] As a member of the cyanine dye family, its spectral properties are intermediate between those of Cyanine3 and Cyanine5.[2][3] The presence of four sulfonate groups renders the molecule highly hydrophilic, making it particularly suitable for biological applications in aqueous environments.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a focus on its utility in bioconjugation for research and drug development.

Chemical Structure and Physicochemical Properties

This compound consists of a central cyanine fluorophore responsible for its fluorescent properties. This core is modified with four sulfonate (SO₃⁻) groups to ensure high water solubility. A linker arm separates the fluorophore from a primary aliphatic amine group (-NH₂). This amine serves as a reactive handle for conjugation to various biomolecules.

Below is a diagram representing the key functional components of the this compound molecule.

Caption: Functional components of this compound.

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the table below. These characteristics make it a versatile tool for fluorescent labeling.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₂K₂N₄O₁₃S₄ | |

| Molecular Weight | 1051.38 g/mol | |

| Excitation Maximum (λ_abs) | ~576-581 nm | |

| Emission Maximum (λ_em) | ~596-603 nm | |

| Stokes Shift | ~15 nm | |

| Molar Extinction Coefficient (ε) | 139,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.11 | |

| Solubility | Good in water, DMSO, and DMF | |

| Appearance | Deep purple powder |

Bioconjugation and Applications

The primary amine group of this compound allows for its covalent attachment to a wide range of biomolecules through various conjugation chemistries. This makes it a valuable reagent for creating fluorescent probes used in numerous biological and biomedical applications.

Bioconjugation Chemistry

The aliphatic primary amine of Sulfo-Cy3.5 is nucleophilic and can be readily coupled with electrophilic functional groups on target molecules, such as:

-

Activated Esters (e.g., NHS esters): This is a common method for labeling proteins at lysine residues or the N-terminus.

-

Carboxylic Acids: In the presence of a carbodiimide (like EDC), the amine can form a stable amide bond with a carboxyl group.

-

Epoxides: The amine group can react with epoxides to form a stable carbon-nitrogen bond.

Key Applications

This compound and its conjugates are utilized in a variety of advanced applications:

-

Fluorescence Microscopy: Labeled biomolecules allow for high-resolution imaging of cellular and tissue structures.

-

Flow Cytometry: Its distinct signal is suitable for precise cell sorting and analysis.

-

Protein and Nucleic Acid Labeling: It is widely used to fluorescently tag proteins, antibodies, and nucleic acids for detection and tracking.

-

Molecular Probes: Labeled molecules serve as effective probes in bioanalytical assays to study molecular interactions.

Experimental Protocols

General Protocol for Protein Labeling via EDC/NHS Chemistry

This protocol outlines a general procedure for conjugating this compound to a protein containing accessible carboxylic acid groups.

Materials:

-

Protein of interest in a suitable buffer (e.g., MES, pH 6.0)

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., Tris or hydroxylamine)

-

Purification column (e.g., size-exclusion chromatography)

Workflow:

The following diagram illustrates the key steps in the bioconjugation process.

Caption: Experimental workflow for protein labeling.

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., MES buffer, pH 6.0).

-

Activation: Add a molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Add this compound (dissolved in reaction buffer or DMSO) to the activated protein solution. The molar ratio of dye to protein should be optimized for the specific application.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction by consuming any remaining activated esters.

-

Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~576 nm (for the dye).

Storage and Handling

For long-term stability, this compound should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. When preparing stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect the dye and its conjugates from prolonged exposure to light.

References

Excitation and emission spectra of Sulfo-Cy3.5 amine

An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy3.5 Amine

Introduction

This compound is a water-soluble, orange-red fluorescent dye belonging to the cyanine dye family.[1] Its enhanced water solubility, a result of the presence of sulfonate groups, makes it particularly well-suited for biological applications in aqueous environments.[1][2] This fluorophore is characterized by its high quantum yield, exceptional photostability, and strong fluorescence, positioning it as a versatile tool for researchers in various fields.[1] this compound is frequently utilized in bioconjugation, where its primary amine group can be coupled with various electrophiles to label proteins, nucleic acids, and other biomolecules for use in applications such as fluorescence microscopy, flow cytometry, and other bioanalytical assays.[1]

Spectral Properties

The spectral characteristics of Sulfo-Cy3.5 are intermediate between those of Cy3 and Cy5 dyes. Key quantitative spectral data for Sulfo-Cy3.5 are summarized in the table below. It is important to note that the exact excitation and emission maxima can be influenced by the solvent environment.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~576 - 581 nm | |

| Emission Maximum (λem) | ~596 - 603 nm | |

| Extinction Coefficient (ε) | 139,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.11 | |

| Stokes Shift | ~15 - 27 nm |

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), methanol, or water)

-

Quartz cuvette

-

Spectrofluorometer

Methodology:

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).

-

Transfer the solution to a quartz cuvette.

-

-

Emission Spectrum Measurement:

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength to the known absorption maximum of Sulfo-Cy3.5 (e.g., 581 nm).

-

Scan a range of emission wavelengths (e.g., from 590 nm to 750 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (e.g., 596 nm).

-

Scan a range of excitation wavelengths (e.g., from 500 nm to 590 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum.

-

-

Data Analysis:

-

Correct the spectra for instrument-specific factors (e.g., lamp intensity and detector response).

-

Plot the fluorescence intensity as a function of wavelength for both excitation and emission spectra.

-

Workflow for measuring fluorescence spectra.

Protocol for Labeling Biomolecules with this compound

This protocol describes a general method for conjugating this compound to a protein containing carboxylic acid groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

This compound

-

Protein to be labeled (in a buffer free of amines, e.g., MES buffer)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increasing efficiency)

-

Conjugation buffer (e.g., MES buffer, pH 4.5-6.0)

-

Quenching buffer (e.g., Tris or glycine buffer)

-

Purification column (e.g., gel filtration or dialysis)

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Activation of Carboxylic Acids:

-

Add EDC and (optionally) NHS to the protein solution to activate the carboxyl groups. The molar ratio of EDC/NHS to protein will need to be optimized.

-

Incubate the reaction for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Conjugation Reaction:

-

Dissolve this compound in the conjugation buffer.

-

Add the this compound solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined experimentally.

-

Incubate the reaction for a specific time (e.g., 2 hours to overnight) at room temperature or 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to stop the reaction by consuming any remaining activated carboxyl groups.

-

-

Purification:

-

Remove the excess, unconjugated dye and reaction byproducts from the labeled protein using a suitable purification method like gel filtration chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

-

Bioconjugation workflow for this compound.

Application in Immunofluorescence

A primary application of labeled biomolecules is in immunofluorescence imaging. Here, an antibody labeled with Sulfo-Cy3.5 can be used to detect a specific antigen within a cell or tissue sample.

Immunofluorescence using a Sulfo-Cy3.5 labeled antibody.

References

A Technical Guide to the Water Solubility and Bioconjugation of Sulfo-Cy3.5 Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Sulfo-Cy3.5 amine, a fluorescent dye increasingly utilized in bioconjugation. Focusing on its exceptional water solubility, this document provides a comprehensive overview of its physicochemical characteristics, detailed experimental protocols for labeling biomolecules, and insights into its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a sulfonated cyanine dye engineered for high hydrophilicity, making it an ideal candidate for bioconjugation in aqueous environments without the need for organic co-solvents.[1][2] Its primary amine group provides a reactive handle for covalent attachment to various biomolecules.[3]

Physicochemical and Spectral Data

The key quantitative properties of this compound are summarized in the table below, offering a clear comparison of its characteristics.

| Property | Value | Reference(s) |

| Molecular Weight | ~1051.38 g/mol | [4] |

| Water Solubility | 350 g/L (0.49 M) | [5] |

| Solubility in DMSO | 125 mg/mL | |

| Excitation Maximum (λex) | ~581 nm - 591 nm | |

| Emission Maximum (λem) | ~596 nm - 604 nm | |

| Extinction Coefficient | ~139,000 cm⁻¹M⁻¹ | |

| Appearance | Dark red solid |

Chemical Reactivity and Stability

The aliphatic primary amine of Sulfo-Cy3.5 facilitates its conjugation to electrophilic groups on target biomolecules, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond. The dye also exhibits good photostability, a crucial feature for fluorescence-based applications. For optimal stability, this compound should be stored at -20°C in the dark and desiccated. Reconstituted solutions in organic solvents like DMSO can be stored at -20°C for about a month or at -80°C for up to six months, protected from light.

Experimental Protocols for Bioconjugation

The following sections provide detailed methodologies for the conjugation of this compound to proteins and peptides. These protocols are based on established methods for similar amine-reactive dyes and can be adapted for specific applications.

Protein Labeling with this compound via NHS Ester Chemistry

This protocol describes the labeling of a protein with a carboxyl group that has been activated with an NHS ester, which then reacts with the primary amine of Sulfo-Cy3.5.

Materials:

-

Protein of interest with accessible carboxyl groups

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Labeling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25 spin column)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any primary amines (e.g., Tris) or ammonium salts.

-

-

Activation of Protein Carboxyl Groups:

-

Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM each.

-

Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in Labeling Buffer or anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Immediately after activation, exchange the buffer of the activated protein to the Labeling Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and NHS.

-

Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a Sephadex G-25 spin column equilibrated with PBS.

-

Collect the fractions containing the labeled protein. The labeled protein will be in the void volume and can be identified by its color and absorbance at 280 nm and ~581 nm.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~581 nm (for Sulfo-Cy3.5).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

-

Peptide Labeling and HPLC Purification

This protocol outlines the labeling of a peptide containing an NHS ester with this compound and the subsequent purification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

NHS ester-activated peptide

-

This compound

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Anhydrous DMSO

Procedure:

-

Peptide and Dye Preparation:

-

Dissolve the NHS ester-activated peptide in the Labeling Buffer at a concentration of 1-5 mg/mL.

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 1.5- to 3-fold molar excess of the this compound solution to the peptide solution.

-

Incubate the reaction for 1-2 hours at room temperature in the dark.

-

-

HPLC Purification:

-

Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3.

-

Inject the sample onto the C18 HPLC column.

-

Elute the labeled peptide using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 95% B over 30-60 minutes.

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and ~581 nm (for the Sulfo-Cy3.5 dye).

-

Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.

-

-

Verification and Lyophilization:

-

Confirm the identity and purity of the collected fractions by mass spectrometry.

-

Lyophilize the pure fractions to obtain the labeled peptide as a powder.

-

Application in Signaling Pathway Analysis: EGFR Signaling

Fluorescently labeled ligands are powerful tools for studying receptor-ligand interactions and downstream signaling events. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

EGFR Signaling Pathway Overview

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation. This initiates a cascade of intracellular signaling, including the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to changes in gene expression and cellular responses.

Experimental Workflow for Studying EGFR Signaling with Labeled EGF

By labeling EGF with this compound, researchers can visualize and quantify receptor binding, internalization, and downstream signaling activation in living cells.

This guide provides a foundational understanding of this compound's utility in bioconjugation. Its superior water solubility and reactive amine group make it a versatile tool for labeling a wide range of biomolecules, enabling advanced studies in cellular and molecular biology. The provided protocols and conceptual framework for studying signaling pathways offer a starting point for researchers to design and execute innovative experiments.

References

Technical Guide: Sulfo-Cy3.5 Amine - Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 amine is a water-soluble fluorescent dye belonging to the cyanine family. It is characterized by its bright fluorescence in the orange-red region of the visible spectrum. The presence of four sulfonate groups imparts high hydrophilicity, making it particularly suitable for bioconjugation in aqueous environments without the need for organic solvents. The primary amine group allows for covalent labeling of various biomolecules, including proteins and nucleic acids, through reactions with electrophiles such as activated esters. This guide provides a comprehensive overview of the spectral properties of this compound, a detailed protocol for determining its molar extinction coefficient, and a standard workflow for protein labeling.

Core Properties of Sulfo-Cy3.5

The utility of a fluorescent dye in biological research is largely determined by its spectral properties. Sulfo-Cy3.5 exhibits an absorption and emission profile intermediate between Sulfo-Cy3 and Sulfo-Cy5, making it a versatile option for various fluorescence-based applications.

Quantitative Data Summary

The key spectral and physical properties of Sulfo-Cy3.5 and its derivatives are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 139,000 cm⁻¹M⁻¹ | [1][2] |

| Maximum Absorption (λmax) | 576 - 581 nm | [1][2][3] |

| Maximum Emission (λem) | 596 - 603 nm | |

| Fluorescence Quantum Yield (Φ) | 0.11 | |

| Correction Factor (CF260) | 0.16 | |

| Correction Factor (CF280) | 0.17 |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a critical parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law. Below is a detailed protocol for the experimental determination of the molar extinction coefficient of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., deionized water, PBS)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the dye in a precise volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.

-

-

Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations. It is crucial that these concentrations fall within the linear range of the spectrophotometer's absorbance readings (typically below 2.0).

-

-

Absorbance Measurement:

-

Using the same solvent as a blank, measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound (approximately 576 nm) with a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Plot the measured absorbance values against the corresponding molar concentrations.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear regression. The path length (l) is typically 1 cm.

-

Protein Labeling with this compound

This compound is not directly reactive with proteins. To achieve conjugation, it must be reacted with a bifunctional crosslinker or, more commonly, a derivative of Sulfo-Cy3.5 containing an amine-reactive group (e.g., NHS ester) is used to label the primary amines (e.g., lysine residues) on a protein. The following is a general workflow for labeling a protein with an amine-reactive Sulfo-Cy3.5 derivative.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive Sulfo-Cy3.5 (e.g., Sulfo-Cy3.5 NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

-

Dye Preparation:

-

Immediately before use, dissolve the amine-reactive Sulfo-Cy3.5 in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

-

-

Conjugation Reaction:

-

Slowly add the reactive dye solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Reaction Quenching:

-

Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column. The first colored fractions to elute will contain the labeled protein.

-

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (around 576 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling process using an amine-reactive Sulfo-Cy3.5 dye.

Caption: Workflow for labeling proteins with amine-reactive Sulfo-Cy3.5.

References

A Technical Guide to the Quantum Yield of Sulfo-Cy3.5 Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield and spectral properties of the Sulfo-Cy3.5 amine fluorophore. It includes a summary of its key quantitative data, a detailed experimental protocol for quantum yield determination, and visualizations of relevant processes to support researchers in their applications of this versatile fluorescent dye.

Core Properties of this compound

Sulfo-Cy3.5 is a water-soluble cyanine dye that fluoresces in the orange-red region of the visible spectrum.[1] Its key characteristics include high water solubility due to the presence of four sulfonate groups, a large extinction coefficient, and good photostability, making it a valuable tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][2][3] The amine group provides a reactive handle for conjugation to various molecules.[2]

Quantitative Spectral Data

The spectral properties of Sulfo-Cy3.5 are critical for designing fluorescence-based experiments. The following table summarizes the key quantitative data for this compound and its NHS ester derivative.

| Property | Value | Reference |

| Fluorescence Quantum Yield (Φ) | 0.11 | |

| Excitation Maximum (λabs) | 576 nm | |

| Emission Maximum (λem) | 603 nm | |

| Molar Extinction Coefficient (ε) | 139,000 M-1cm-1 | |

| Correction Factor (CF260) | 0.16 | |

| Correction Factor (CF280) | 0.17 |

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of a fluorophore is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield, is a common approach.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard fluorophore.

Materials:

-

This compound

-

Reference standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvent (e.g., phosphate-buffered saline (PBS) for this compound, ethanol for Rhodamine 6G)

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., PBS).

-

Prepare a stock solution of the reference standard in its appropriate solvent.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions.

-

Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the reference standard.

-

Measure the fluorescence emission spectrum of the reference standard solutions.

-

Set the excitation wavelength to the absorbance maximum of this compound (576 nm).

-

Measure the fluorescence emission spectrum of the this compound solutions.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the reference standard.

-

The slope of these plots will be used to calculate the quantum yield.

-

-

Quantum Yield Calculation: The quantum yield of the sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (SlopeX / SlopeST) * (nX2 / nST2)

Where:

-

ΦST is the quantum yield of the standard.

-

SlopeX and SlopeST are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nX and nST are the refractive indices of the solvents used for the sample and standard, respectively.

-

Visualizations

To further illustrate the concepts and applications related to this compound, the following diagrams are provided.

Applications in Research and Drug Development

The favorable spectral properties and reactive amine group of Sulfo-Cy3.5 make it a valuable tool in various research and drug development applications. These include:

-

Fluorescence Microscopy: For high-resolution imaging of cells and tissues.

-

Flow Cytometry: To enable precise cell sorting and analysis.

-

Bioconjugation: For efficient labeling of proteins, antibodies, and nucleic acids.

-

Molecular Probes: In bioanalytical assays to investigate molecular interactions.

The relatively stable quantum yield and bright fluorescence of Sulfo-Cy3.5 contribute to a high signal-to-noise ratio in these applications, facilitating sensitive detection and accurate quantification.

References

Sulfo-Cy3.5 Amine: A Technical Guide to Labeling Mechanisms and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of Sulfo-Cy3.5 amine for fluorescently labeling biomolecules. Sulfo-Cy3.5 is a bright, water-soluble cyanine dye, making it an excellent choice for labeling proteins, nucleic acids, and other molecules in aqueous environments.[1] Its primary amine group provides a versatile handle for covalent attachment to various functional groups on target biomolecules.[2]

Core Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

The principal mechanism for labeling with this compound involves the formation of a stable amide bond between the primary amine of the dye and a carboxyl group on the target molecule. This reaction is most commonly facilitated by a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[3][4][5]

The process begins with the activation of a carboxyl group (-COOH) on the target biomolecule by EDC. This reaction forms a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. To improve the efficiency and stability of the reaction, N-hydroxysulfosuccinimide (Sulfo-NHS) is often included. Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines. The primary amine of Sulfo-Cy3.5 then attacks the activated carboxyl group (either the O-acylisourea intermediate or the Sulfo-NHS ester), resulting in the formation of a stable amide bond and the release of an isourea by-product (and Sulfo-NHS, if used).

The high water solubility of this compound, conferred by its sulfonate groups, is a key advantage, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents.

Alternative Mechanism: Enzymatic Transamination

While less common for fluorescent labeling with purified dyes, this compound could potentially be incorporated into biomolecules through enzymatic transamination. Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. In this theoretical application, a transaminase enzyme could potentially recognize this compound as an amino donor and transfer its primary amine to a ketone or aldehyde on a target molecule. This method would offer high specificity but requires careful selection of the enzyme and optimization of reaction conditions.

Quantitative Data for Labeling Reactions

The efficiency of the labeling reaction is influenced by several factors, including the pH of the reaction buffer, the molar ratio of the dye to the target molecule, and the concentration of the coupling reagents. The following table summarizes key quantitative parameters for carbodiimide-mediated labeling.

| Parameter | Recommended Range/Value | Notes |

| pH for EDC/Sulfo-NHS activation | 4.5 - 6.0 | Slightly acidic pH stabilizes the Sulfo-NHS ester intermediate. |

| pH for amine reaction | 7.2 - 8.5 | A slightly basic pH is optimal for the nucleophilic attack by the primary amine. |

| Molar excess of this compound to target molecule | 10-fold or higher | A molar excess of the amine-containing dye helps to drive the reaction to completion. |

| Molar excess of EDC to target molecule | At least 10-fold | Ensures efficient activation of the carboxyl groups. |

| Molar ratio of Protein:EDC:Sulfo-NHS | ~1:10:25 | A common starting point for optimization. |

| Protein Concentration | >2 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |

Experimental Protocols

This section provides a detailed methodology for labeling a carboxyl-containing biomolecule (e.g., a protein with accessible aspartic or glutamic acid residues) with this compound using a two-step EDC/Sulfo-NHS coupling reaction.

Materials:

-

This compound

-

Target biomolecule with carboxyl groups

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

-

Desalting column or dialysis cassette for purification

-

Anhydrous DMSO (for preparing stock solution of this compound if needed, though it is water-soluble)

Procedure:

Step 1: Activation of Carboxyl Groups

-

Dissolve the target biomolecule in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 10 mg/mL for both.

-

Add the EDC solution to the biomolecule solution to achieve a final 10-fold molar excess of EDC over the biomolecule.

-

Immediately add the Sulfo-NHS solution to the reaction mixture to achieve a final 25-fold molar excess of Sulfo-NHS over the biomolecule.

-

Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Coupling of this compound

-

Prepare a stock solution of this compound in Coupling Buffer or water.

-

Add the this compound stock solution to the activated biomolecule solution to achieve a 10-fold molar excess of the dye.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

Step 3: Quenching and Purification

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes. This step removes unreacted dye and prevents non-specific labeling.

-

Purify the labeled conjugate from excess dye and by-products using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 4: Characterization

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of Sulfo-Cy3.5 (~591 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF)) * ε_dye ) Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

Visualizations

The following diagrams illustrate the key processes involved in this compound labeling.

Caption: Signaling pathway of EDC/Sulfo-NHS mediated labeling.

Caption: Experimental workflow for protein labeling.

References

A Technical Guide to Sulfonated Cyanine Dyes: Advantages and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of sulfonated cyanine dyes, detailing their core advantages, quantitative performance metrics, and practical applications in experimental settings. Cyanine dyes are a class of synthetic fluorophores renowned for their high molar absorptivity, brightness, and tunable spectral properties, making them invaluable tools in biological research.[1][2][3] The introduction of sulfonate groups to the cyanine core structure imparts a range of benefits that optimize their use in aqueous environments, directly addressing common challenges encountered with their non-sulfonated counterparts.

Core Advantages of Sulfonated Cyanine Dyes

The primary distinction and principal advantage of sulfonated cyanine dyes is their enhanced water solubility.[4][5] This fundamental property, derived from the addition of one or more negatively charged sulfonate groups (–SO₃⁻), leads to several significant improvements in experimental design and outcomes.

-

Superior Aqueous Solubility: Sulfonated cyanines dissolve readily in aqueous buffers without the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This simplifies experimental workflows and is critical when working with biomolecules, such as sensitive proteins, that can be denatured by organic solvents.

-

Reduced Molecular Aggregation: The charged sulfonate groups create electrostatic repulsion between dye molecules, significantly reducing the tendency for aggregation in aqueous solutions. Dye aggregation is a common issue with hydrophobic, non-sulfonated cyanines that can lead to fluorescence quenching, inaccurate quantification, and unreliable results.

-

Simplified Bioconjugation and Purification: Labeling biomolecules like proteins, antibodies, and nucleic acids is more straightforward with sulfonated dyes. The reaction can be performed in a purely aqueous environment, eliminating the need to carefully titrate organic solvents. Furthermore, purification of the resulting conjugate is simplified, as unreacted sulfonated dye can be efficiently removed through methods like dialysis against aqueous buffers.

-

Enhanced Performance in Biological Assays: In applications such as flow cytometry, fluorescence microscopy, and in vivo imaging, the hydrophilicity of sulfonated dyes minimizes non-specific binding to cells and tissues. This leads to a lower background signal and a higher signal-to-noise ratio, enabling more sensitive and accurate detection. For in vivo studies, their water solubility is crucial for efficient systemic delivery and deep-tissue imaging.

Quantitative Data and Spectral Properties

The spectral properties of sulfonated cyanine dyes are nearly identical to their non-sulfonated analogues, meaning they can often be used interchangeably in terms of instrumentation and filter sets. The key difference lies in their behavior in aqueous media. Below is a summary of the photophysical properties of common sulfonated cyanine dyes.

| Dye Name | Max Excitation (λex) | Max Emission (λem) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Applications |

| Sulfo-Cy3 | ~550 nm | ~570 nm | ~150,000 | >0.15 | Fluorescence Microscopy, Microarrays, FRET (acceptor) |

| Sulfo-Cy3.5 | ~581 nm | ~596 nm | ~150,000 | High | Flow Cytometry, Live Cell Imaging, Bioconjugation |

| Sulfo-Cy5 | ~650 nm | ~670 nm | ~250,000 - 271,000 | ~0.20 - 0.28 | Flow Cytometry, In Vivo Imaging, Protein/Nucleic Acid Labeling |

| Sulfo-Cy7 | ~750 nm | ~776 nm | ~200,000 | High | Near-Infrared (NIR) In Vivo Imaging, Deep Tissue Analysis |

Experimental Protocols

The following section provides a detailed methodology for a common application: the conjugation of a sulfonated cyanine NHS ester to a primary antibody for use in immunofluorescence.

Protocol: Antibody Labeling with Sulfo-Cyanine NHS Ester

This protocol provides a general workflow for labeling antibodies with an amine-reactive N-hydroxysuccinimide (NHS) ester of a sulfonated cyanine dye. Optimization may be required based on the specific antibody and dye used.

1. Materials Required:

-

Antibody of interest (in an amine-free buffer, e.g., PBS or HEPES)

-

Sulfonated Cyanine NHS Ester (e.g., Sulfo-Cy5 NHS ester)

-

Reaction Buffer: 1 M sodium bicarbonate or phosphate buffer, pH 8.3–9.0

-

Purification Column: Gel filtration column (e.g., Sephadex G-25)

-

Storage Buffer: PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)

2. Reagent Preparation:

-

Antibody Solution (Solution A):

-

Adjust the concentration of the antibody to 2–10 mg/mL in an amine-free buffer.

-

Add 1/10th volume of the 1 M Reaction Buffer to the antibody solution to raise the pH to ~8.5. For example, add 10 µL of 1 M sodium bicarbonate to 90 µL of antibody solution.

-

-

Dye Stock Solution (Solution B):

-

Immediately before use, dissolve the Sulfo-Cyanine NHS ester in distilled water or the Reaction Buffer to a concentration of 10 mM.

-

Vortex thoroughly to ensure the dye is fully dissolved. Due to its sulfonation, no DMSO or DMF is required.

-

3. Conjugation Reaction:

-

Determine the optimal molar ratio of dye to antibody. A starting point of a 10:1 molar excess of dye is recommended.

-

Slowly add the calculated volume of the Dye Stock Solution (Solution B) to the Antibody Solution (Solution A) while gently vortexing.

-

Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C.

4. Purification of the Conjugate:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will be retained longer on the column.

-

Collect the purified conjugate and measure its absorbance at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~650 nm for Sulfo-Cy5) to determine the degree of substitution (DOS).

5. Storage:

-

Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. Cyanines | AAT Bioquest [aatbio.com]

- 2. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 3. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Sulfo-Cy3.5 Amine for Labeling Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3.5 amine, a fluorescent dye used for labeling amine-modified oligonucleotides. It covers the dye's properties, detailed experimental protocols for conjugation, purification, and quality control, as well as its applications in various research and development areas.

Introduction to Sulfo-Cy3.5

Sulfo-Cy3.5 is a water-soluble, orange-red fluorescent dye known for its high quantum yield and photostability.[1] The presence of four sulfonate groups enhances its hydrophilicity, making it ideal for biological applications in aqueous environments.[2][3] This dye is a member of the cyanine family and its spectral properties, with absorption and emission maxima between those of Cy3 and Cy5, make it a versatile tool for fluorescent labeling.[1][2]

The amine-containing form of Sulfo-Cy3.5 allows for its conjugation to molecules containing electrophilic groups, such as activated esters (e.g., NHS esters) or carboxyl groups. However, the more common approach for labeling oligonucleotides is to use an amine-reactive derivative of the dye, such as Sulfo-Cy3.5 NHS ester, to label an oligonucleotide that has been synthesized with a primary amine modification. This guide will focus on the latter, more prevalent method.

Properties of Sulfo-Cy3.5

The spectral and physicochemical properties of Sulfo-Cy3.5 are critical for its effective use in fluorescence-based assays.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~576-581 nm | |

| Emission Maximum (λem) | ~596-603 nm | |

| Molar Extinction Coefficient (ε) | ~139,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.11 | |

| Stokes Shift | ~15 nm | |

| Correction Factor (CF260) | ~0.16-0.17 | |

| Correction Factor (CF280) | ~0.17 | |

| Solubility | High in water and other polar solvents like DMSO and DMF |

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with Sulfo-Cy3.5 NHS Ester

This protocol outlines the steps for conjugating Sulfo-Cy3.5 NHS ester to an oligonucleotide containing a primary amine group.

Materials:

-

Amine-modified oligonucleotide

-

Sulfo-Cy3.5 NHS ester

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Nuclease-free water

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy3.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved Sulfo-Cy3.5 NHS ester to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.

-

Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye and any unlabeled oligonucleotides. Several methods can be used, with HPLC being the most effective for achieving high purity.

Purification of Labeled Oligonucleotides

| Purification Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (reverse-phase) or charge (ion-exchange). | High purity, separates labeled from unlabeled oligos and free dye. | Time-consuming, requires specialized equipment. |

| Gel Electrophoresis (PAGE) | Separation based on size and charge. | Good for removing free dye. | Can be time-consuming and may lead to sample loss. |

| Ethanol Precipitation | Precipitates nucleic acids, leaving some free dye in the supernatant. | Simple and quick. | Inefficient at removing all unreacted dye. |

| Size-Exclusion Chromatography | Separates molecules based on size. | Good for removing unincorporated dye. | May not efficiently separate labeled from unlabeled oligonucleotides. |

| n-Butanol Extraction | Partitions the hydrophobic free dye into the organic phase, leaving the hydrophilic labeled oligonucleotide in the aqueous phase. | Fast, cost-effective, and can be performed on multiple samples. | May not be as efficient as HPLC for achieving the highest purity. |

Recommended Protocol: Reverse-Phase HPLC Purification

-

Use a C18 reverse-phase HPLC column.

-

Set up a gradient elution with two buffers:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Buffer B: Acetonitrile.

-

-

Run a gradient from a low percentage of Buffer B to a higher percentage to elute the components. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

-

Monitor the elution at 260 nm (for the oligonucleotide) and ~581 nm (for Sulfo-Cy3.5).

-

Collect the fractions containing the dual-absorbing peak corresponding to the labeled oligonucleotide.

-

Desalt the collected fractions using a desalting column or ethanol precipitation.

-

Lyophilize the purified product.

Quality Control of Labeled Oligonucleotides

UV-Vis Spectroscopy:

-

Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or buffer.

-

Measure the absorbance at 260 nm (A260) and the excitation maximum of the dye (~581 nm for Sulfo-Cy3.5, A_dye).

-

Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl).

-

Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the oligonucleotide. An optimal DOL for many applications is between 2 and 10 for antibodies, and a similar range can be considered for oligonucleotides depending on the application.

Visualization of Workflows

Experimental Workflow for Labeling Oligonucleotides

Caption: Workflow for oligonucleotide labeling.

Logical Relationship for Quality Control

Caption: Quality control assessment logic.

Applications of Sulfo-Cy3.5 Labeled Oligonucleotides

Sulfo-Cy3.5 labeled oligonucleotides are utilized in a wide range of molecular biology and diagnostic applications due to their bright and stable fluorescence.

-

Fluorescence Microscopy: Used as probes in techniques like Fluorescence In Situ Hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells and tissues.

-

Flow Cytometry: For the detection and quantification of specific cell populations based on the presence of target nucleic acid sequences.

-

Real-Time PCR: As reporter probes in quantitative PCR (qPCR) assays, often in dual-labeled probes where fluorescence is quenched until hybridization with the target sequence.

-

Förster Resonance Energy Transfer (FRET): Sulfo-Cy3.5 can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes in nucleic acids.

-

Microarrays: For the detection of specific nucleic acid sequences in high-throughput screening applications.

Storage and Handling

For optimal long-term storage, fluorescently labeled oligonucleotides should be stored at -20°C in the dark. It is recommended to resuspend the oligonucleotides in a slightly basic buffer (e.g., TE buffer at pH 7.5-8.0) to prevent degradation, although for cyanine dyes like Cy3, a neutral pH of 7.0 is often recommended for resuspension before aliquoting and freezing. Avoid repeated freeze-thaw cycles. The dye itself, in its solid form, should be stored at -20°C, desiccated, and protected from light.

References

The Pivotal Role of the Sulfo Group in Cyanine Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfo groups into cyanine dyes has been a transformative development, significantly broadening their applicability in biological and biomedical research. This guide provides a comprehensive technical overview of the profound impact of sulfonation on the physicochemical and photophysical properties of cyanine dyes, offering practical insights for their effective utilization in experimental settings.

Core Principles: The Impact of Sulfonation

The primary role of the sulfo group (—SO₃⁻) in cyanine dyes is to dramatically enhance their hydrophilicity.[1][2][3][4][5] This fundamental change in water solubility addresses a key limitation of their non-sulfonated counterparts, which are often sparingly soluble in aqueous buffers and prone to aggregation. The negatively charged sulfonate moieties reduce intermolecular interactions between the dye molecules, thereby minimizing the formation of non-fluorescent aggregates that can quench fluorescence and lead to unreliable experimental outcomes.

This enhanced water solubility simplifies bioconjugation procedures, as the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often unnecessary. This is particularly advantageous when working with sensitive biomolecules, such as proteins, that can be denatured by organic solvents. While the core spectral properties, such as absorption and emission maxima, remain largely unchanged between sulfonated and non-sulfonated versions, sulfonation can lead to modest improvements in quantum yield and photostability.

Quantitative Data Presentation: A Comparative Analysis

To facilitate the selection of the most appropriate dye for a given application, the following tables summarize the key photophysical properties of common cyanine dyes and their sulfonated analogues.

Table 1: Photophysical Properties of Cy3 vs. Sulfo-Cy3

| Property | Cy3 | Sulfo-Cy3 | Reference |

| Excitation Maximum (λex) | ~550 nm | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.15 | ~0.20 | |

| Water Solubility | Low | High | |

| Key Advantage of Sulfonation | - | Enhanced water solubility, reduced aggregation, suitable for direct labeling in aqueous buffers. |

Table 2: Photophysical Properties of Cy5 vs. Sulfo-Cy5

| Property | Cy5 | Sulfo-Cy5 (Trisulfonated) | Reference |

| Excitation Maximum (λex) | ~650 nm | ~646 nm | |

| Emission Maximum (λem) | ~670 nm | ~662 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~271,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.27 (in PBS) | Up to 0.32 (in aqueous buffers) | |

| Fluorescence Lifetime (τ) | ~1.0 ns (in PBS) | Can be longer in aqueous solutions due to reduced quenching. | |

| Water Solubility | Low | Significantly Higher | |

| Key Advantage of Sulfonation | - | Markedly reduced aggregation, brighter fluorescence signal, and improved photostability in aqueous media. |

Table 3: Photophysical Properties of Cy7 vs. Sulfo-Cy7

| Property | Cy7 | Sulfo-Cy7 | Reference |

| Excitation Maximum (λex) | ~750 nm | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | ~773 nm | |

| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹ | ~240,600 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | Lower | Comparatively Higher | |

| Water Solubility | Low | High | |

| Key Advantage of Sulfonation | - | Ideal for in vivo imaging due to high water solubility and reduced non-specific binding. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of sulfo-cyanine dyes. Below are representative protocols for key experiments.

Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the conjugation of a Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester to an antibody. NHS esters react with primary amines on the antibody to form stable amide bonds.

Materials:

-

Antibody solution (e.g., IgG) at a concentration of >2 mg/mL in 1X PBS, pH 7.2-7.4.

-

Sulfo-Cy5 NHS ester.

-

Anhydrous DMSO.

-

1 M Sodium bicarbonate solution, pH 8.5-9.0.

-

Sephadex G-25 column for purification.

-

Reaction tubes.

Procedure:

-

Prepare the Antibody Solution:

-

To 900 µL of the antibody solution, add 100 µL of 1 M sodium bicarbonate solution to adjust the pH to 8.5 ± 0.5. This provides 1 mL of the protein labeling stock solution.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature.

-

Add anhydrous DMSO to create a 10 mg/mL stock solution. Vortex until fully dissolved. This solution should be used promptly.

-

-

Conjugation Reaction:

-

For a typical labeling reaction with a 10:1 molar ratio of dye to antibody (for 1 mg of IgG), mix the appropriate volume of the Sulfo-Cy5 NHS ester stock solution with the antibody solution.

-

Incubate the reaction mixture at room temperature for 1 hour with continuous gentle mixing.

-

-

Purification of the Conjugate:

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Elute the labeled antibody with PBS (pH 7.2-7.4).

-

Collect the fractions containing the brightly colored, labeled antibody, which will elute first. The smaller, unconjugated dye molecules will elute later.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (e.g., ~646 nm for Sulfo-Cy5).

-

Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is between 2 and 10.

-

Labeling of Amino-Modified Oligonucleotides with Sulfo-Cy3 NHS Ester

This protocol outlines the labeling of a 5'-amino-modified DNA oligonucleotide with a Sulfo-Cy3 NHS ester.

Materials:

-

5'-amino-modified oligonucleotide, lyophilized.

-

Sulfo-Cy3 NHS ester.

-

0.5 M Sodium carbonate/bicarbonate buffer, pH 8.75.

-

Anhydrous DMSO.

-

Nuclease-free water.

-

Ethanol precipitation reagents (3 M sodium acetate, 100% ethanol, 70% ethanol) or a suitable oligo purification column.

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the lyophilized amino-modified oligonucleotide in the 0.5 M sodium carbonate/bicarbonate buffer to a final concentration of 0.3-0.8 mM.

-

-

Prepare the Dye Stock Solution:

-

Just before use, warm the Sulfo-Cy3 NHS ester to room temperature.

-

Prepare a 10 mg/mL stock solution in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Use a molar excess of the NHS ester to the oligonucleotide (typically an 8-fold excess).

-

Add the dye stock solution to the oligonucleotide solution. The final reaction volume should contain approximately 10% DMSO.

-

Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight for convenience.

-

-

Purification of the Labeled Oligonucleotide:

-

Ethanol Precipitation:

-

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.

-

Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.

-

Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with cold 70% ethanol.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

-

Column Purification:

-

Alternatively, use a desalting column (e.g., Glen Gel-Pak™) or a reverse-phase cartridge to remove the excess dye.

-

-

-

Confirmation of Labeling:

-

Analyze the purified product using UV-Vis spectroscopy to confirm the presence of both the oligonucleotide and the dye.

-

Immunofluorescence Microscopy with a Sulfo-Cy5 Labeled Antibody

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

Materials:

-

Cultured cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Sulfo-Cy5 labeled primary or secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

-

Fluorescence microscope with appropriate filters for DAPI and Cy5.

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

-

Permeabilization (for intracellular targets):

-

Wash the cells three times with PBS.

-

Incubate with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the Sulfo-Cy5 labeled antibody in the blocking buffer to the recommended concentration.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

-

-

Nuclear Counterstaining:

-

Incubate the cells with a DAPI solution for 5-10 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with filter sets for DAPI (blue channel) and Cy5 (far-red channel).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows.

Caption: Logical relationship of sulfonation on cyanine dye properties.

Caption: Experimental workflow for antibody labeling.

Caption: Experimental workflow for immunofluorescence microscopy.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cyanines | AAT Bioquest [aatbio.com]

- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. glpbio.com [glpbio.com]

- 5. lumiprobe.com [lumiprobe.com]

Sulfo-Cy3.5 Amine: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage and handling of Sulfo-Cy3.5 amine, a hydrophilic, red-orange fluorescent dye. Adherence to these guidelines is crucial for ensuring the stability, performance, and safety of this reagent in research and drug development applications.

Overview of this compound

This compound is a water-soluble cyanine dye characterized by its bright fluorescence and high extinction coefficient.[1][2] The presence of four sulfonate groups enhances its hydrophilicity, making it suitable for biological applications in aqueous environments without the need for organic co-solvents.[1][2] The primary aliphatic amine group allows for covalent conjugation to various electrophiles, such as activated esters and epoxides, facilitating the labeling of biomolecules.[2]

Storage Conditions

Proper storage is critical to maintain the integrity and shelf life of this compound. The following table summarizes the recommended storage conditions for the lyophilized powder and reconstituted solutions.

| Condition | Lyophilized Powder | Reconstituted Solution |

| Temperature | -20°C | -20°C or -80°C |

| Light | Store in the dark. Avoid prolonged exposure to light. | Store in the dark. Use amber or foil-wrapped tubes. |

| Moisture | Desiccate. | Store in tightly sealed containers to prevent evaporation and contamination. |

| Shelf Life | Up to 24 months at -20°C. | Short-term (days to weeks) at -20°C. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |

| Transportation | Can be shipped at room temperature for up to 3 weeks. | N/A |

Handling Procedures

Due to the light-sensitive nature of cyanine dyes and the potential hazards associated with handling chemical reagents, proper handling procedures must be followed.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, it is essential to wear appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.

| PPE Item | Specification |

| Gloves | Nitrile or latex gloves. |

| Eye Protection | Safety glasses or goggles. |

| Lab Coat | Standard laboratory coat. |

Weighing and Reconstitution

Follow these steps for accurate weighing and reconstitution of the lyophilized powder:

-

Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature to prevent condensation of moisture.

-

Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of the dye.

-

Solvent Selection: this compound is soluble in high-quality, anhydrous dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water. The choice of solvent will depend on the specific application.

-

Reconstitution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. Vortex briefly to ensure the dye is fully dissolved.

-

Storage of Stock Solution: As mentioned in the storage table, aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following provides a general methodology for assessing the photostability of this compound, a critical parameter for fluorescence-based experiments.

Photostability Assessment Protocol

This protocol is adapted from general guidelines for photostability testing of new drug substances and products.

Objective: To evaluate the rate of photobleaching of this compound under controlled light exposure.

Materials:

-

This compound stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer or fluorescence microscope with a suitable filter set

-

Light source with controlled intensity (e.g., xenon lamp or laser)

-

Quartz cuvettes or microscope slides

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in PBS. A concentration that gives a mid-range fluorescence signal is recommended.

-

Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample before light exposure.

-

Light Exposure: Expose the sample to a constant and known intensity of light for a defined period.

-

Intermittent Measurements: At regular intervals during the light exposure, measure the fluorescence intensity (Fₜ).

-

Data Analysis: Plot the normalized fluorescence intensity (Fₜ / F₀) against the exposure time. The rate of decay indicates the photostability of the dye.

Safety and Disposal

-

Hazard Identification: Fluorescent dyes may cause skin and eye irritation. Avoid inhalation of the powder.

-

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Consult a physician.

-

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.

By adhering to these storage and handling guidelines, researchers can ensure the optimal performance and longevity of this compound in their experimental workflows, contributing to reliable and reproducible results.

References

Methodological & Application

Application Note: A Beginner's Guide to Protein Labeling with Sulfo-Cy3.5 NHS Ester

Introduction

This application note provides a comprehensive, step-by-step protocol for the covalent labeling of proteins with Sulfo-Cy3.5, a bright and water-soluble fluorescent dye. The procedure detailed here utilizes Sulfo-Cy3.5 NHS ester, which readily reacts with primary amine groups (-NH₂) present on the side chains of lysine residues and the N-terminus of a protein. This method is one of the most common and effective strategies for producing fluorescently labeled proteins for use in a variety of downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays. The inclusion of sulfonate groups on the cyanine dye enhances its water solubility, making it an ideal choice for labeling proteins in aqueous environments without the need for organic co-solvents.[1][2][3]

This guide is specifically designed for researchers, scientists, and drug development professionals who are new to protein conjugation. It covers the essential principles of the labeling reaction, a detailed experimental protocol, methods for purification of the conjugate, and instructions for calculating the degree of labeling.

Principle of the Reaction

The labeling chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Sulfo-Cy3.5 and primary amines on the protein.[4] In an aqueous solution at a slightly alkaline pH (typically 8.0-9.0), the primary amine acts as a nucleophile and attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorescent dye to the protein, and the release of N-hydroxysuccinimide as a byproduct.[1] The reaction is highly efficient and specific for primary amines under these conditions.

Figure 1: Chemical reaction of Sulfo-Cy3.5 NHS ester with a primary amine on a protein.

Experimental Protocol

This protocol is a general guideline for labeling proteins with Sulfo-Cy3.5 NHS ester. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials and Reagents

| Reagent/Material | Specifications |

| Protein of Interest | ≥2 mg/mL in an amine-free buffer |

| Sulfo-Cy3.5 NHS Ester | Lyophilized solid |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0 |

| Anhydrous DMSO | For dissolving the dye |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 |

| Purification Column | Desalting or gel filtration column (e.g., Sephadex G-25) |

| Storage Buffer | PBS, pH 7.4 with 0.02% Sodium Azide |

Workflow Overview

Figure 2: Experimental workflow for protein labeling with Sulfo-Cy3.5 NHS ester.

Detailed Procedure

Step 1: Preparation of Protein Solution

-

Ensure your protein of interest is in an amine-free buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.

-

The protein concentration should ideally be between 2-10 mg/mL for optimal labeling. If your protein is in a buffer containing amines, it must be dialyzed against an appropriate amine-free buffer before proceeding.

Step 2: Preparation of Dye Stock Solution

-

Allow the vial of lyophilized Sulfo-Cy3.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.

Step 3: Conjugation Reaction

-

The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended. This may need to be optimized for your specific protein.

-

Slowly add the calculated volume of the Sulfo-Cy3.5 NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Step 4: Quenching the Reaction

-

To stop the labeling reaction, add a quenching reagent that contains primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature. The quenching reagent will react with any excess Sulfo-Cy3.5 NHS ester.

Step 5: Purification of the Labeled Protein

-

It is crucial to remove any unreacted, free dye from the labeled protein. This is typically achieved by gel filtration or using a desalting spin column.

-

Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the quenched reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

Step 6: Characterization of the Conjugate

-